molecular formula C24H20N2O4S B2813289 2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-60-3

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2813289
CAS No.: 632317-60-3
M. Wt: 432.49
InChI Key: CLSJSZMKCIYEEX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules with a fused chromenopyrrole-dione core. Its structure features three key substituents:

  • 1-(4-Methoxyphenyl): A methoxy-substituted aryl group that may improve solubility and binding affinity.
  • 7-Methyl: A methyl group on the chromene moiety, likely influencing steric and metabolic stability.

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method enables rapid generation of diverse derivatives (223 examples reported), making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-12-5-10-18-17(11-12)21(27)19-20(15-6-8-16(29-4)9-7-15)26(23(28)22(19)30-18)24-25-13(2)14(3)31-24/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJSZMKCIYEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of isocyanides and substituted oxazolones in a base-catalyzed [3 + 2] cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might interact with enzymes or receptors, altering their activity and thereby influencing cellular processes.

Comparison with Similar Compounds

a. Substituent Diversity and Bioactivity

  • Methoxy vs. Ethoxy Groups : The target compound’s 4-methoxyphenyl group offers a balance of solubility and steric bulk, whereas the ethoxy group in ’s derivative increases lipophilicity, which may affect membrane permeability .
  • 7-Methyl Substitution : Unique to the target compound, this group could enhance metabolic stability by blocking oxidation sites .

c. Physicochemical Properties

  • Molecular Weight : ~460–480 Da, within the range for drug-like molecules.
  • Polar Groups: The chromenopyrrole-dione core and methoxy group improve aqueous solubility compared to purely aromatic systems .

Research Implications

The target compound’s distinct substitution pattern positions it as a promising candidate for further pharmacological evaluation. Libraries generated via ’s methodology enable high-throughput screening against targets such as kinases or apoptosis regulators . Comparative studies with ’s derivative could clarify the role of alkoxy vs. methyl groups in biological activity.

Future work should prioritize:

Biological Assays : Cytotoxicity (e.g., MTT assay ) and target-specific profiling.

Crystallographic Studies : To elucidate binding modes influenced by the thiazole and methoxyphenyl groups.

Biological Activity

The compound 2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a chromeno-pyrrole moiety. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 356.44 g/mol. The presence of the 4-methoxyphenyl group is significant as it may enhance the lipophilicity and bioavailability of the compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The biological activity is primarily assessed through cytotoxicity assays such as the MTT assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide), which measures cell viability based on mitochondrial activity.

Cytotoxicity Assays

In vitro studies have demonstrated that the compound induces cytotoxic effects on human gastric cancer (SGC-7901) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

  • SGC-7901 cells: IC50 = 0.11 ± 0.03 µM
  • HeLa cells: IC50 = 0.12 ± 0.05 µM

These values indicate potent anticancer activity, suggesting that the compound effectively inhibits cell proliferation in these cancer types .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Microtubule Disruption: The compound has been shown to inhibit microtubule polymerization during cell division, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis: Further analysis revealed that treatment with the compound triggers apoptosis in cancer cells through both mitochondrial-mediated and death receptor-mediated pathways .
  • Mitochondrial Membrane Potential Changes: Studies indicate alterations in mitochondrial membrane potential, which is a hallmark of apoptosis .

Case Studies and Research Findings

A number of studies have explored the biological activity of similar compounds within the same structural class:

StudyCompoundCell LineIC50 (µM)Mechanism
1XSD-7SGC-79010.11 ± 0.03Microtubule disruption, apoptosis
2XSD-7HeLa0.12 ± 0.05Mitochondrial pathway activation
3Similar analogsVariousVariesAnticancer properties

These findings suggest a consistent pattern where compounds with similar structural motifs exhibit comparable anticancer activities across different cell lines.

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines in a one-pot protocol. Cyclization steps under controlled pH and temperature are critical for forming the chromeno-pyrrole core . Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential for structural validation .

Q. Which spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., methoxyphenyl, dimethylthiazole) and confirms regiochemistry .
  • X-ray crystallography : Determines absolute configuration and π-stacking interactions in the fused chromeno-pyrrole system .
  • FT-IR : Identifies carbonyl (C=O) and aromatic C-H stretching vibrations .

Q. How does the dimethylthiazole substituent influence solubility and reactivity?

The 4,5-dimethylthiazole group enhances lipophilicity, improving membrane permeability in cellular assays. Its electron-rich nature facilitates nucleophilic substitutions at the thiazole C-2 position under acidic conditions (e.g., HCl/dioxane) . Solubility in polar aprotic solvents (DMF, DMSO) is higher than in water, necessitating DMSO as a vehicle for in vitro studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Contradictions often arise from off-target effects or assay-specific conditions (e.g., serum concentration). Mitigation strategies include:

  • Dose-response profiling : Establish EC₅₀ values under standardized conditions (e.g., 10% FBS in DMEM) .
  • Counter-screening : Test against unrelated targets (e.g., kinase panels) to rule out nonspecific binding .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation kinetics .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

  • Solvent optimization : Replace ethanol with acetonitrile to reduce ester hydrolysis byproducts .
  • Catalyst screening : Pd/C (5% wt) improves regioselectivity in cyclization steps .
  • Temperature control : Maintain 60–80°C during MCRs to prevent thermal decomposition of the thiazole moiety .

Q. How can computational methods predict substituent effects on target binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with chemokine receptors (e.g., CXCR4). Key parameters:

  • Hydrogen bonding : Methoxyphenyl O-methyl groups interact with Asp97/Glu288 residues .
  • π-π stacking : Chromeno-pyrrole core aligns with receptor aromatic residues (Phe189, His203) .
  • Steric effects : Dimethylthiazole substitution modulates binding pocket accessibility .

Q. What experimental approaches validate the compound’s mechanism of action in inflammatory pathways?

  • qPCR/PCR arrays : Quantify cytokine expression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • Western blotting : Assess phosphorylation of NF-κB or MAPK signaling proteins .
  • CRISPR-Cas9 knockout : Validate receptor dependency by deleting CXCR4/CXCR7 in cell lines .

Methodological Notes

  • Data Contradiction Analysis : Use clustered heatmaps (e.g., ClustVis) to integrate bioactivity and structural data, identifying outliers linked to substituent variations .
  • SAR Studies : Generate compound libraries via the one-pot MCR protocol (223 derivatives reported) to map substituent-activity relationships .

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